2-(4-Trifluoromethylphenyl)piperazine

Descripción general

Descripción

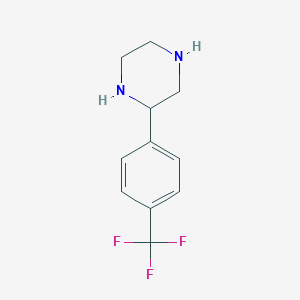

2-(4-Trifluoromethylphenyl)piperazine is a chemical compound with the molecular formula C11H13F3N2 and a molecular weight of 230.23 g/mol It is a member of the piperazine class of compounds, characterized by a piperazine ring substituted with a 4-trifluoromethylphenyl group

Métodos De Preparación

The synthesis of 2-(4-Trifluoromethylphenyl)piperazine can be achieved through several methods. One common synthetic route involves the reaction of diethanolamine with thionyl chloride to produce bis(2-chloroethyl)amine. This intermediate is then reacted with 4-trifluoromethylaniline in a solvent such as normal butanol or diethylene glycol monomethyl ether under heating conditions to yield this compound hydrochloride. The final product is obtained by neutralizing the hydrochloride with an alkaline substance .

Análisis De Reacciones Químicas

2-(4-Trifluoromethylphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Condensation: This compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Aplicaciones Científicas De Investigación

Synthesis of 2-(4-Trifluoromethylphenyl)piperazine

The synthesis of this compound typically involves the reaction of 4-trifluoromethylaniline with piperazine under controlled conditions. Various methods have been reported to optimize yield and purity:

- Method Overview :

- Reactants : 4-trifluoromethylaniline and piperazine.

- Conditions : Utilization of solvents such as toluene or diethylene glycol monomethyl ether at elevated temperatures (120°C to 160°C) for ring closure reactions.

- Yield Improvement : The method emphasizes reducing by-products and enhancing the overall yield through careful control of reaction conditions .

Psychostimulant Properties

TFMPP is often studied for its psychostimulant effects, particularly in combination with other piperazines like benzylpiperazine (BZP). Research indicates that:

- Mechanism of Action : TFMPP acts on serotonin receptors, leading to increased extracellular levels of neurotransmitters such as dopamine and serotonin .

- Clinical Observations : Case studies have documented dissociative symptoms and sympathomimetic toxicity associated with recreational use, suggesting a need for regulatory review .

Therapeutic Potential

TFMPP's interaction with neurotransmitter systems positions it as a candidate for various therapeutic applications:

- Antidepressant Effects : Studies have shown that TFMPP may exhibit antidepressant-like effects in animal models by modulating serotonergic pathways .

- Anxiolytic Properties : Research indicates potential anxiolytic effects, making it a subject of interest for anxiety disorder treatments .

Case Studies on Toxicity

Toxicological evaluations have highlighted the risks associated with TFMPP usage:

- Case Report Analysis : A series of cases documented adverse effects following recreational use, including increased heart rate and hypertension. Patients showed significant improvement within hours post-administration .

- Metabolic Pathways : Investigations into TFMPP metabolism revealed its rapid conversion to various metabolites, some of which may contribute to its psychoactive effects .

Comparative Analysis of Related Compounds

To better understand the unique properties of TFMPP, a comparison with other piperazine derivatives is useful. The table below summarizes key characteristics:

| Compound Name | Structure | Primary Use | Notable Effects |

|---|---|---|---|

| This compound | TFMPP | Recreational drug, research | Serotonergic activity |

| Benzylpiperazine (BZP) | BZP | Recreational drug | Stimulant effects |

| 1-(3-Chlorophenyl)piperazine | CPP | Research on anxiety | Anxiolytic properties |

Conclusion and Future Directions

The compound this compound holds significant promise in both pharmacological research and therapeutic applications. Its complex interactions within the central nervous system necessitate further investigation into its safety profile and potential medical uses. Continued research may lead to novel treatments for mood disorders and anxiety-related conditions.

Mecanismo De Acción

The mechanism of action of 2-(4-Trifluoromethylphenyl)piperazine involves its interaction with various molecular targets, particularly serotonin receptors. It has affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors. It functions as a full agonist at most of these sites, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist. This interaction leads to the modulation of serotonin levels and subsequent physiological effects .

Comparación Con Compuestos Similares

2-(4-Trifluoromethylphenyl)piperazine can be compared with other similar compounds, such as:

3-Trifluoromethylphenylpiperazine (TFMPP): TFMPP is a recreational drug with similar chemical structure but different pharmacological properties.

1-(3-Chlorophenyl)piperazine (mCPP): mCPP is another piperazine derivative with distinct receptor affinities and effects.

1-(2,4-Difluorophenyl)piperazine: This compound shares structural similarities but differs in its fluorine substitution pattern and resulting properties

This compound stands out due to its specific trifluoromethyl substitution, which imparts unique chemical and biological characteristics.

Actividad Biológica

2-(4-Trifluoromethylphenyl)piperazine, a piperazine derivative, has garnered attention in medicinal chemistry due to its significant biological activities, particularly its interaction with serotonin receptors. This compound is characterized by a piperazine ring substituted at the 1-position with a 4-trifluoromethylphenyl group, which enhances its lipophilicity and influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and associated case studies.

The primary mechanism of action for this compound involves its interaction with serotonin receptors, specifically acting as an agonist. Research indicates that it inhibits the binding of tritiated serotonin to rat brain membranes in vitro, suggesting a decrease in serotonin turnover without altering overall serotonin levels in the brain. This modulation leads to significant changes in various neurotransmitter systems and physiological responses:

- Increased plasma levels of adrenocorticotropin (ACTH) and arginine vasopressin (AVP).

- Alterations in hypothalamic content of corticotropin-releasing factor (CRF) and AVP.

These interactions underscore the compound's potential role in treating disorders related to serotonin dysregulation, such as depression and anxiety.

Pharmacological Effects

This compound has been studied for its psychopharmacological effects due to its influence on serotonin pathways. The compound's agonistic action on serotonin receptors positions it as a candidate for exploring serotonergic mechanisms underlying stress responses and neuroendocrine regulation.

Potential Therapeutic Applications

The pharmacological profile of this compound suggests several potential therapeutic applications:

- Antidepressant : Its modulation of serotonin turnover may alleviate symptoms of depression.

- Anxiolytic : By influencing neurotransmitter levels, it may reduce anxiety.

- Antipsychotic : Its effects on dopamine and serotonin pathways could be beneficial in treating psychotic disorders.

Case Studies

A review of clinical case studies highlights the compound's impact when used recreationally in combination with other substances. For instance, a study reported cases of toxicity associated with the recreational use of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) alongside benzylpiperazine (BZP). Symptoms included dissociative effects and sympathomimetic toxicity, indicating potential risks associated with misuse .

Another investigation explored the pharmacological effects of piperazine derivatives, including this compound, emphasizing their role in modulating central nervous system functions and their implications for drug development .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for binding affinity to target proteins. The piperazine moiety itself is a promising scaffold for developing new therapeutic agents due to its versatility in modifying biological activity .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15-16H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNCQJXRJLNBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394752 | |

| Record name | 2-(4-Trifluoromethylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185110-19-4 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185110-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Trifluoromethylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 185110-19-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.